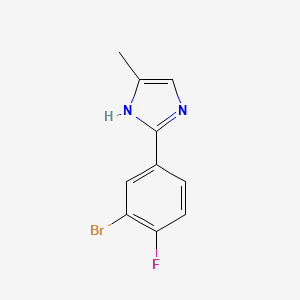
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound that contains both bromine and fluorine atoms
准备方法
The synthesis of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound also contains bromine and fluorine atoms but has a different core structure.
3-Bromo-4-fluorophenyl methyl ether: Another compound with similar substituents but different functional groups.
5-Bromo-2-aryl benzimidazoles: These compounds share the imidazole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
生物活性
2-(3-Bromo-4-fluorophenyl)-5-methyl-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazole structure characterized by a five-membered ring containing two nitrogen atoms, along with a bromine and a fluorine substituent on the phenyl ring. Its molecular formula is C10H8BrF N2, and it has a molecular weight of 255.09 g/mol. The presence of halogen substituents is believed to enhance its binding affinity to biological targets, which includes enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound's halogen substituents may contribute to its enhanced activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 7.8 µg/mL | Significant activity against both standard and MRSA strains. |
| Escherichia coli | 200 µg/mL | Moderate activity observed. |
| Candida albicans | 15.6 µg/mL | Enhanced antifungal activity due to bromine substitution. |
The introduction of bromine has been shown to significantly increase the antimicrobial efficacy compared to non-halogenated analogs .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies, particularly focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis in a dose-dependent manner. |
| U87 (glioblastoma) | 45.2 ± 13.0 | Demonstrated significant cytotoxicity. |
| HT-29 (colon cancer) | 2.76 | High selectivity against this cell line. |
In vivo studies have also demonstrated that treatment with this compound can suppress tumor growth in animal models, suggesting its potential as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Its binding affinity to various receptors can lead to modulation of signaling pathways critical for tumor growth.
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased apoptosis markers, including caspase activation and PARP cleavage, indicating a robust anticancer effect .
- Animal Model Research : In a mouse model bearing tumors, administration of the compound resulted in significant tumor size reduction compared to control groups, highlighting its therapeutic potential .
属性
分子式 |
C10H8BrFN2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC 名称 |
2-(3-bromo-4-fluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3,(H,13,14) |
InChI 键 |
BVCRCOSNFRMFAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















